N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole
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Overview
Description
Alpha-Ribazole-5’-Phosphate (also known as α-ribazole 5’-phosphate) is a crucial intermediate in the biosynthesis of vitamin B12 (cobalamin) in bacteria. It plays a pivotal role in the nucleotide loop assembly of cobalamin. The systematic name for this enzyme is adenosylcobalamin/α-ribazole-5′-phosphate phosphohydrolase , and it is also referred to as CobC .
Preparation Methods
Synthetic Routes:: The primary biochemical reaction catalyzed by the enzyme adenosylcobalamin/α-ribazole phosphatase is:
adenosylcobalamin 5′-phosphate + H2O⇌coenzyme B12+phosphate
Additionally, in vitro, the enzyme can catalyze the following reaction:
α-ribazole 5′-phosphate + H2O⇌α-ribazole + phosphate
Industrial Production Methods:: The industrial production methods for Alpha-Ribazole-5’-Phosphate are not widely documented, as it is primarily studied in research settings.
Chemical Reactions Analysis
Alpha-Ribazole-5’-Phosphate undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the synthetic pathways leading to cobalamin. The major products formed from these reactions contribute to the assembly of the nucleotide loop in the vitamin B12 biosynthesis pathway.
Scientific Research Applications
Alpha-Ribazole-5’-Phosphate has significant applications in various scientific fields:
Chemistry: It serves as a critical intermediate in cobalamin biosynthesis.
Biology: Understanding its role aids in deciphering the complex pathway leading to vitamin B12 production.
Medicine: Insights into this compound contribute to vitamin B12-related health implications.
Industry: Although not directly used in industrial processes, its study informs vitamin B12 production methods.
Mechanism of Action
The exact mechanism by which Alpha-Ribazole-5’-Phosphate exerts its effects involves intricate molecular interactions. It participates in the formation of the nucleotide loop, ultimately leading to the synthesis of coenzyme B12.
Comparison with Similar Compounds
Properties
CAS No. |
975-91-7 |
---|---|
Molecular Formula |
C14H19N2O7P |
Molecular Weight |
358.28 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H19N2O7P/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(18)12(17)11(23-14)5-22-24(19,20)21/h3-4,6,11-14,17-18H,5H2,1-2H3,(H2,19,20,21)/t11-,12-,13-,14+/m1/s1 |
InChI Key |
ZMRGXEJKZPRBPJ-SYQHCUMBSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Key on ui other cas no. |
975-91-7 |
physical_description |
Solid |
Synonyms |
alpha-ribazole-5'-P N(1)-(5-phosphoribosyl)-5,6-dimethylbenzimidazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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